Ethyl 4-(4-chloroanilino)-8-(trifluoromethyl)-3-quinolinecarboxylate
Ethyl 4-(4-chloroanilino)-8-(trifluoromethyl)-3-quinolinecarboxylate
Brand Name:
Vulcanchem
CAS No.:
VCID:
VC0814337
InChI:
InChI=1S/C19H14ClF3N2O2/c1-2-27-18(26)14-10-24-17-13(4-3-5-15(17)19(21,22)23)16(14)25-12-8-6-11(20)7-9-12/h3-10H,2H2,1H3,(H,24,25)
SMILES:
CCOC(=O)C1=CN=C2C(=C1NC3=CC=C(C=C3)Cl)C=CC=C2C(F)(F)F
Molecular Formula:
C19H14ClF3N2O2
Molecular Weight:
394.8 g/mol
Ethyl 4-(4-chloroanilino)-8-(trifluoromethyl)-3-quinolinecarboxylate
CAS No.:
Cat. No.: VC0814337
Molecular Formula: C19H14ClF3N2O2
Molecular Weight: 394.8 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C19H14ClF3N2O2 |
|---|---|
| Molecular Weight | 394.8 g/mol |
| IUPAC Name | ethyl 4-(4-chloroanilino)-8-(trifluoromethyl)quinoline-3-carboxylate |
| Standard InChI | InChI=1S/C19H14ClF3N2O2/c1-2-27-18(26)14-10-24-17-13(4-3-5-15(17)19(21,22)23)16(14)25-12-8-6-11(20)7-9-12/h3-10H,2H2,1H3,(H,24,25) |
| Standard InChI Key | LMAPZJDCPMGBEP-UHFFFAOYSA-N |
| SMILES | CCOC(=O)C1=CN=C2C(=C1NC3=CC=C(C=C3)Cl)C=CC=C2C(F)(F)F |
| Canonical SMILES | CCOC(=O)C1=CN=C2C(=C1NC3=CC=C(C=C3)Cl)C=CC=C2C(F)(F)F |
Mass Molarity Calculator
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume
Molecular Mass Calculator